

# Spectroscopic Data of (+)-Puerol B 2''-O-glucoside: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Puerol B 2''-O-glucoside

Cat. No.: B15595065

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This technical guide provides a comprehensive overview of the spectroscopic data for the isoflavonoid glycoside, **(+)-Puerol B 2''-O-glucoside**. The information presented is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

## Core Spectroscopic Data

The structural elucidation of **(+)-Puerol B 2''-O-glucoside** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables present a summary of the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and key mass spectral fragmentation data.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were assigned based on extensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments. The data presented here is referenced from the Ph.D. thesis of Nóra Gampe, Semmelweis University, 2019.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(+)-Puerol B 2''-O-glucoside** (in Methanol- $d_4$ )

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Aglycone			
2	4.65	m	
3	2.95, 2.75	m	
5	5.40	t	4.8
6'	7.12	d	8.5
2'	6.85	d	2.3
5'	6.81	dd	8.5, 2.3
8'	6.75	s	
4-OCH <sub>3</sub>	3.78	s	
Glucoside			
1''	4.95	d	7.5
2''	3.55	m	
3''	3.48	m	
4''	3.42	m	
5''	3.35	m	
6''a	3.90	dd	12.0, 2.0
6''b	3.72	dd	12.0, 5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(+)-Puerol B 2''-O-glucoside** (in Methanol-d<sub>4</sub>)

Position	Chemical Shift ( $\delta$ ) ppm
Aglycone	
2	82.1
3	44.2
4	178.5
5	80.8
1'	118.9
2'	114.9
3'	160.2
4'	101.9
5'	162.1
6'	107.8
7'	131.2
8'	115.8
9'	158.9
10'	116.5
4-OCH <sub>3</sub>	55.9
Glucoside	
1"	102.8
2"	75.1
3"	78.1
4"	71.5
5"	77.9
6"	62.7

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **(+)-Puerol B 2''-O-glucoside** as  $C_{24}H_{26}O_{10}$ , with a molecular weight of 474.457 g/mol. The fragmentation pattern observed in tandem MS experiments is consistent with the structure of a glycosylated isoflavonoid.

Table 3: Key Mass Spectrometry Fragmentation Data for **(+)-Puerol B 2''-O-glucoside**

Ion	m/z (Observed)	Interpretation
$[M+H]^+$	475.1602	Protonated molecular ion
$[M+Na]^+$	497.1421	Sodiated adduct
$[M-C_6H_{10}O_5+H]^+$	313.0918	Loss of the glucose moiety

## Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The following is a generalized protocol based on methodologies reported for the analysis of isoflavonoids from *Ononis* species.

### Sample Preparation

**(+)-Puerol B 2''-O-glucoside** was isolated from the roots of *Ononis* species. The dried and powdered plant material was extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

### NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance series spectrometer operating at a proton frequency of 500 or 600 MHz.

- Solvent: Methanol- $d_4$  ( $CD_3OD$ )
- Internal Standard: Tetramethylsilane (TMS)

- 1D NMR: Standard pulse programs were used for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.
- 2D NMR:
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, crucial for assigning quaternary carbons and linking structural fragments.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.

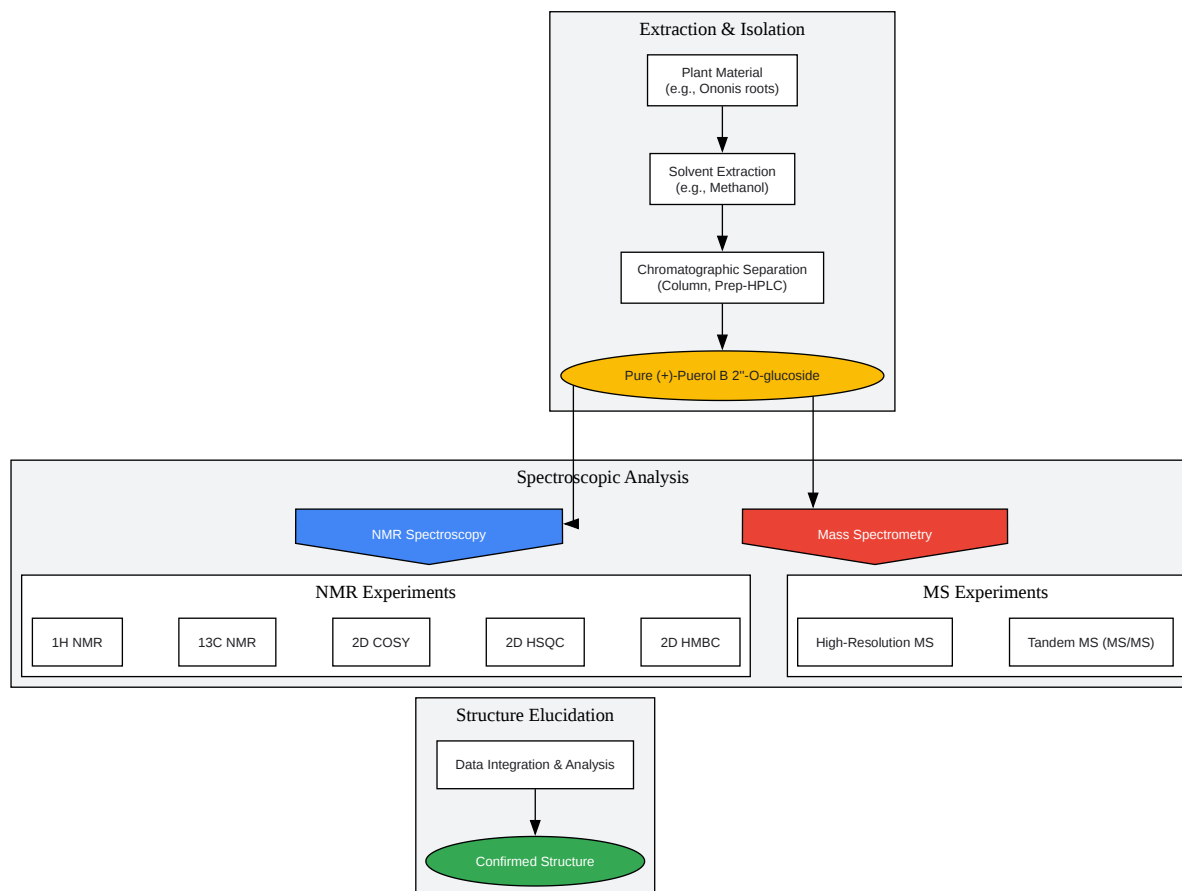
## Mass Spectrometry

Mass spectral data were obtained using a high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.

- Ionization Mode: Positive (ESI+) and/or Negative (ESI-)
- Instrumentation: UPLC (Ultra-Performance Liquid Chromatography) system coupled to a Q-TOF or Orbitrap mass spectrometer.
- MS/MS Analysis: Collision-induced dissociation (CID) was performed on the protonated molecular ion ( $[\text{M}+\text{H}]^+$ ) to induce fragmentation and obtain structural information. The fragmentation of the glycosidic bond, leading to the loss of the sugar moiety, is a characteristic feature.

## Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **(+)-Puerol B 2''-O-glucoside**.



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Caption: Workflow for the isolation and structural elucidation of natural products.

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